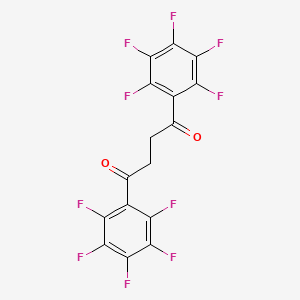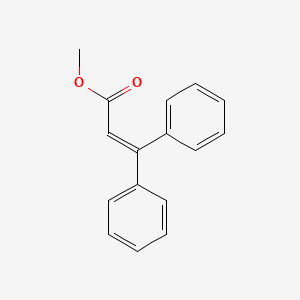
Benzyl(chloro)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl(chloro)mercury can be synthesized through the reaction of benzyl chloride with mercuric chloride. The reaction typically occurs in an organic solvent such as ethanol or acetone under reflux conditions. The general reaction is as follows:
C6H5CH2Cl+HgCl2→C6H5CH2HgCl+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of benzylmercuric oxide.
Reduction: Reduction reactions can convert this compound to benzylmercuric hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or cyanide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydroxide or sodium cyanide are used under basic conditions.
Major Products Formed:
Oxidation: Benzylmercuric oxide.
Reduction: Benzylmercuric hydride.
Substitution: Benzylmercuric hydroxide or benzylmercuric cyanide.
Applications De Recherche Scientifique
Benzyl(chloro)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: Studies have explored its effects on biological systems, including its potential use as a biocide.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: It is used in the production of certain types of polymers and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism by which benzyl(chloro)mercury exerts its effects involves the interaction of the mercury atom with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can lead to cell death, which is why it is studied for its antimicrobial properties.
Comparaison Avec Des Composés Similaires
Benzylmercuric acetate: Similar in structure but with an acetate group instead of a chlorine atom.
Phenylmercuric chloride: Contains a phenyl group instead of a benzyl group.
Methylmercury chloride: Contains a methyl group instead of a benzyl group.
Uniqueness: Benzyl(chloro)mercury is unique due to its specific reactivity and the presence of both a benzyl group and a mercury atom. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications, particularly in organic synthesis and as a potential antimicrobial agent.
Propriétés
Numéro CAS |
2117-39-7 |
|---|---|
Formule moléculaire |
C7H7ClHg |
Poids moléculaire |
327.17 g/mol |
Nom IUPAC |
benzyl(chloro)mercury |
InChI |
InChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q;;+1/p-1 |
Clé InChI |
VLGACEINHFQTIJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol](/img/structure/B11949695.png)

![5-[3-Methyl-4-(1-pyrrolidinyl)benzylidene]-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B11949717.png)



![4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11949757.png)





![Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione](/img/structure/B11949783.png)

